Molecular Formula Identity Demonstrates Isomeric Differentiation from the HIF-PH Inhibitor Roxadustat
CAS 888465-07-4 shares the molecular formula C19H16N2O5 with roxadustat (CAS 808118-40-3), a clinically approved HIF prolyl hydroxylase-2 (PHD2) inhibitor [1]. Despite this isomeric relationship, the two compounds possess entirely distinct scaffolds: the target compound is a benzofuran-2-carboxamide, whereas roxadustat is an isoquinoline-3-carboxamide (specifically, (4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)glycine) [1]. This difference is critical for target engagement, as the pharmacophore required for PHD2 inhibition is intimately tied to the isoquinoline core.
| Evidence Dimension | Molecular formula identity and scaffold class |
|---|---|
| Target Compound Data | C19H16N2O5; benzofuran-2-carboxamide scaffold |
| Comparator Or Baseline | Roxadustat (C19H16N2O5; isoquinoline-3-carboxamide scaffold) |
| Quantified Difference | Isomeric compounds with different core scaffolds; no shared target engagement profile established |
| Conditions | Chemical structure comparison; no functional assay data available for direct comparison |
Why This Matters
Procurement entities seeking a benzofuran-based scaffold for SAR expansion or selectivity profiling against HIF-PH targets must select the correct isomer, as roxadustat's isoquinoline scaffold imparts a distinct biological fingerprint.
- [1] ChEBI. roxadustat (CHEBI:132774). European Bioinformatics Institute, 2016. Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:132774 View Source
